molecular formula C8H8ClN3O B2499076 (R)-1-(4-Chlorophenyl)-2-azidoethanol CAS No. 169272-22-4

(R)-1-(4-Chlorophenyl)-2-azidoethanol

Cat. No. B2499076
CAS RN: 169272-22-4
M. Wt: 197.62
InChI Key: CXFYQOLDGQVUGO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

R-1-(4-Chlorophenyl)-2-azidoethanol (R-1-CPE) is a halogenated organic compound that has been used in a variety of scientific research applications, including as a reagent in organic synthesis, a model compound for studying the mechanism of action of halogenated organic compounds, and a biochemical and physiological effector. This compound has many advantages for laboratory experiments due to its relatively low cost and its high stability in aqueous and non-aqueous solutions.

Scientific Research Applications

Biocatalytic and Kinetic Resolutions

(R)-1-(4-Chlorophenyl)-2-azidoethanol is a chiral compound that can be used as a versatile building block for preparing biologically active substances. In a study by Ramírez et al. (2008), chiral diarylmethanols, similar in structure to (R)-1-(4-Chlorophenyl)-2-azidoethanol, were synthesized using Nocardia corallina B-276 through biocatalytic oxidative kinetic resolution. This method predominantly produced the R-alcohol, highlighting its potential in synthesizing enantiopure compounds, essential for pharmaceutical applications Ramírez et al., 2008.

Partition Coefficient Determination

Understanding the partitioning behavior of compounds like (R)-1-(4-Chlorophenyl)-2-azidoethanol is critical in environmental science and pharmacokinetics. Han et al. (2011) developed a novel method to determine the n-octanol/water partition coefficient (P) for compounds structurally related to DDT, using reversed-phase high-performance liquid chromatography (RP-HPLC). This method, applicable to compounds like (R)-1-(4-Chlorophenyl)-2-azidoethanol, is vital for predicting its behavior in biological systems and the environment Han et al., 2011.

Catalyst in Hydrodechlorination

Compounds structurally similar to (R)-1-(4-Chlorophenyl)-2-azidoethanol have been used as models to study catalytic hydrodechlorination, a process relevant in water treatment and organic synthesis. Baeza et al. (2014) investigated Rh nanoparticles of different sizes and oxidation states as catalysts in the aqueous phase hydrodechlorination of 4-chlorophenol. The study found a significant dependence of catalytic activity on the size and oxidation state of Rh nanoparticles, which can inform the use of (R)-1-(4-Chlorophenyl)-2-azidoethanol in similar catalytic processes Baeza et al., 2014.

Synthesis of Chromogenic Receptors

(R)-1-(4-Chlorophenyl)-2-azidoethanol, due to its functional groups, may be useful in synthesizing chromogenic receptors. Bhardwaj et al. (2006) synthesized novel tripodal ligands based on a mesitylene anchor, which are highly selective for silver(I). These receptors exhibit pronounced bathochromic shifts upon complexation, indicating potential applications in the selective detection of ions or molecules Bhardwaj et al., 2006.

properties

IUPAC Name

(1R)-2-azido-1-(4-chlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFYQOLDGQVUGO-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN=[N+]=[N-])O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN=[N+]=[N-])O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(4-Chlorophenyl)-2-azidoethanol

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